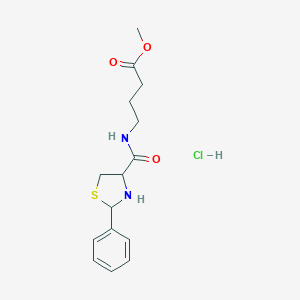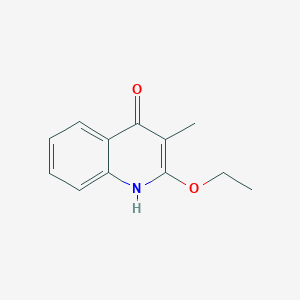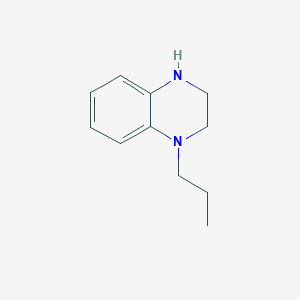
1-Propyl-1,2,3,4-tetrahydroquinoxaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Propyl-1,2,3,4-tetrahydroquinoxaline (PTHQ) is a heterocyclic compound that has gained significant attention in the field of neuroscience research. PTHQ is a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is a type of ionotropic glutamate receptor. The NMDA receptor is involved in various physiological and pathological processes, including memory formation, synaptic plasticity, and neurodegenerative diseases. Therefore, PTHQ has been investigated as a potential tool to study the role of the NMDA receptor in these processes.
Mechanism Of Action
1-Propyl-1,2,3,4-tetrahydroquinoxaline acts as a non-competitive antagonist of the NMDA receptor. This means that 1-Propyl-1,2,3,4-tetrahydroquinoxaline binds to a site on the receptor that is distinct from the glutamate binding site and inhibits the activity of the receptor. The NMDA receptor is a type of ionotropic glutamate receptor that is involved in the regulation of calcium influx into neurons. Therefore, the inhibition of the NMDA receptor by 1-Propyl-1,2,3,4-tetrahydroquinoxaline can lead to a decrease in calcium influx and subsequent downstream effects on neuronal function.
Biochemical And Physiological Effects
1-Propyl-1,2,3,4-tetrahydroquinoxaline has been shown to have various biochemical and physiological effects on the brain. For example, 1-Propyl-1,2,3,4-tetrahydroquinoxaline has been shown to inhibit long-term potentiation (LTP), which is a cellular mechanism underlying memory formation and synaptic plasticity. 1-Propyl-1,2,3,4-tetrahydroquinoxaline has also been shown to decrease the release of neurotransmitters, such as glutamate and acetylcholine. Additionally, 1-Propyl-1,2,3,4-tetrahydroquinoxaline has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Advantages And Limitations For Lab Experiments
1-Propyl-1,2,3,4-tetrahydroquinoxaline has several advantages and limitations for lab experiments. One advantage is that 1-Propyl-1,2,3,4-tetrahydroquinoxaline is a specific and potent antagonist of the NMDA receptor, which allows for the selective inhibition of this receptor. Additionally, 1-Propyl-1,2,3,4-tetrahydroquinoxaline has been shown to have minimal toxicity and side effects in animal models. However, one limitation of 1-Propyl-1,2,3,4-tetrahydroquinoxaline is that it has poor solubility in water, which can make it difficult to prepare solutions for experiments. Additionally, 1-Propyl-1,2,3,4-tetrahydroquinoxaline has a relatively short half-life in vivo, which can limit its duration of action.
Future Directions
There are several future directions for the use of 1-Propyl-1,2,3,4-tetrahydroquinoxaline in scientific research. One direction is to investigate the role of the NMDA receptor in other physiological and pathological processes, such as pain perception and addiction. Another direction is to develop more potent and selective NMDA receptor antagonists based on the structure of 1-Propyl-1,2,3,4-tetrahydroquinoxaline. Additionally, 1-Propyl-1,2,3,4-tetrahydroquinoxaline could be used in combination with other drugs or therapies to enhance its efficacy and reduce potential side effects. Finally, the development of new methods for the delivery of 1-Propyl-1,2,3,4-tetrahydroquinoxaline could improve its bioavailability and duration of action in vivo.
Synthesis Methods
The synthesis of 1-Propyl-1,2,3,4-tetrahydroquinoxaline involves the condensation of 2-methyl-1,2,3,4-tetrahydroquinoline and propionaldehyde in the presence of a catalyst, such as p-toluenesulfonic acid. The reaction proceeds through a Mannich-type reaction, which involves the formation of an iminium ion intermediate. The resulting 1-Propyl-1,2,3,4-tetrahydroquinoxaline product can be purified through recrystallization or chromatography.
Scientific Research Applications
1-Propyl-1,2,3,4-tetrahydroquinoxaline has been used in various scientific research applications to investigate the role of the NMDA receptor in different physiological and pathological processes. For example, 1-Propyl-1,2,3,4-tetrahydroquinoxaline has been used to study the role of the NMDA receptor in memory formation and synaptic plasticity. 1-Propyl-1,2,3,4-tetrahydroquinoxaline has also been used to investigate the role of the NMDA receptor in neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.
properties
CAS RN |
103639-83-4 |
|---|---|
Product Name |
1-Propyl-1,2,3,4-tetrahydroquinoxaline |
Molecular Formula |
C11H16N2 |
Molecular Weight |
176.26 g/mol |
IUPAC Name |
4-propyl-2,3-dihydro-1H-quinoxaline |
InChI |
InChI=1S/C11H16N2/c1-2-8-13-9-7-12-10-5-3-4-6-11(10)13/h3-6,12H,2,7-9H2,1H3 |
InChI Key |
TXAWJRGNIKQFAZ-UHFFFAOYSA-N |
SMILES |
CCCN1CCNC2=CC=CC=C21 |
Canonical SMILES |
CCCN1CCNC2=CC=CC=C21 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



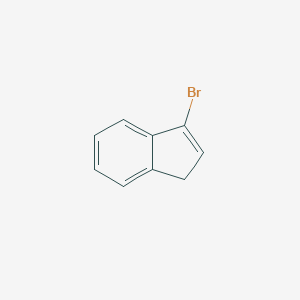
![Methyl 3-[4-(aminomethyl)phenyl]propanoate](/img/structure/B9888.png)
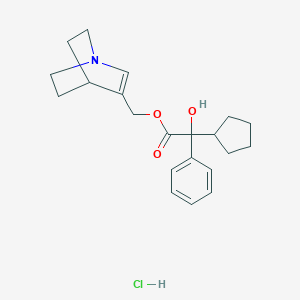
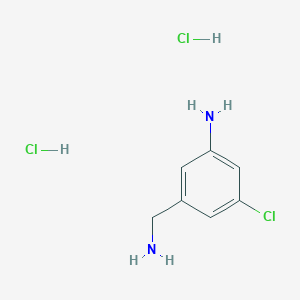
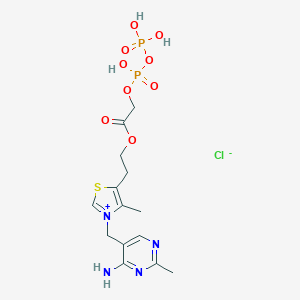
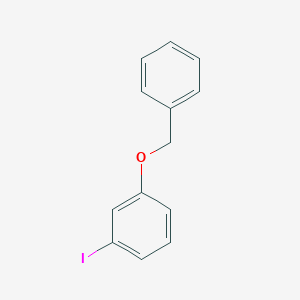
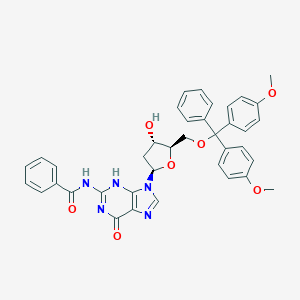
![6-(Dibutylamino)-1,8-diazabicyclo[5.4.0]undec-7-ene](/img/structure/B9901.png)
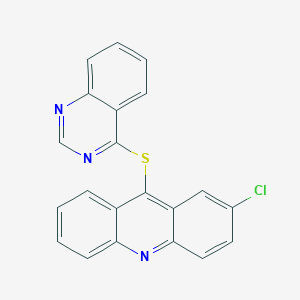
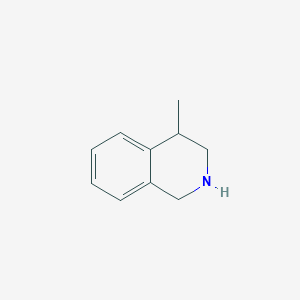
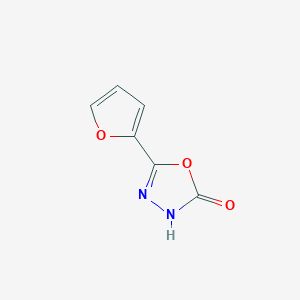
![Acetamide, N-[5-[bis(2-methoxyethyl)amino]-2-[(2-bromo-4,6-dinitrophenyl)azo]-4-methoxyphenyl]-](/img/structure/B9909.png)
